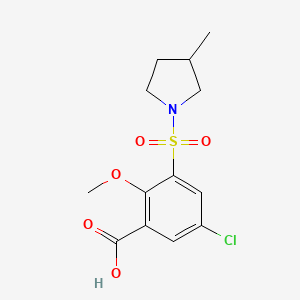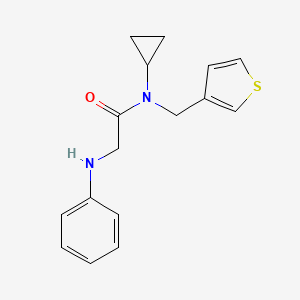![molecular formula C16H18N2O2 B7587151 N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide](/img/structure/B7587151.png)
N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide, also known as ABOC, is a synthetic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. ABOC is a bicyclic compound that consists of a benzofuran ring and an azabicyclooctane ring, which makes it a promising candidate for drug development, particularly for the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide involves its binding to the sigma-1 receptor, which leads to the modulation of various cellular processes. This compound has been shown to increase the release of neurotransmitters, such as dopamine and acetylcholine, which are involved in cognitive function and memory. This compound has also been found to have neuroprotective effects, which may be attributed to its ability to reduce oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various animal models. It has been found to improve cognitive function and memory in rats, as well as reduce anxiety-like behavior and depression-like symptoms. This compound has also been shown to have analgesic effects, which may be attributed to its modulation of the sigma-1 receptor, which is involved in pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide has several advantages for lab experiments, including its high affinity for the sigma-1 receptor, which allows for the precise modulation of cellular processes. This compound is also a synthetic compound, which allows for consistent and reproducible results. However, this compound has some limitations, including its relatively high cost and limited availability, which may hinder its widespread use in research.
Orientations Futures
There are several future directions for the study of N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide. One potential avenue is the development of this compound-based drugs for the treatment of neurological disorders. Another area of research is the investigation of the sigma-1 receptor as a potential target for the treatment of various diseases, including cancer and inflammation. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its effects on cellular processes.
Méthodes De Synthèse
The synthesis of N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide involves a multistep process that starts with the reaction of 2-aminobenzofuran with 1,3-dibromopropane to form a key intermediate. The intermediate is then subjected to a series of reactions that involve reduction, cyclization, and deprotection steps to yield the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable compound for further research.
Applications De Recherche Scientifique
N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, a protein that is involved in various cellular processes, including calcium signaling, apoptosis, and ion channel regulation. This compound has been found to modulate the activity of the sigma-1 receptor, which has led to its investigation as a potential therapeutic agent for the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression.
Propriétés
IUPAC Name |
N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-16(15-7-10-3-1-2-4-14(10)20-15)18-13-8-11-5-6-12(9-13)17-11/h1-4,7,11-13,17H,5-6,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTAMZYOUBODJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)NC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-[1-(3-methoxyphenyl)ethyl]piperidin-3-yl]-N-methylmethanamine](/img/structure/B7587071.png)
![4-[(2-Cyclopentylethylcarbamoylamino)methyl]benzoic acid](/img/structure/B7587076.png)
![1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanamine](/img/structure/B7587078.png)

![6-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B7587089.png)
![3-[(2-Aminopropanoylamino)methyl]benzoic acid](/img/structure/B7587102.png)
![(2S)-2-amino-3-methyl-1-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]butan-1-one](/img/structure/B7587118.png)
![2-[4-(Thiophen-2-ylmethylamino)phenyl]ethanol](/img/structure/B7587125.png)

![3-[4-(3-Methylphenyl)butan-2-ylamino]benzamide](/img/structure/B7587144.png)
![N-(3-azabicyclo[3.1.0]hexan-6-yl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7587171.png)
![2-butoxy-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethanamine](/img/structure/B7587175.png)
![N-[2-(4-methylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B7587188.png)
